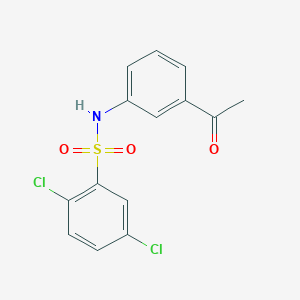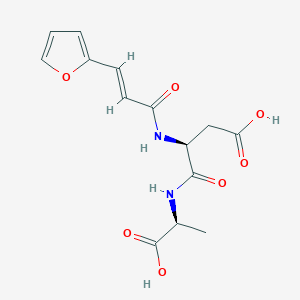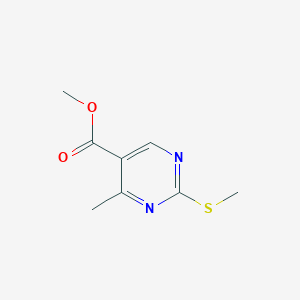
N-(3-acetylphenyl)-2,5-dichlorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-acetylphenyl)-2,5-dichlorobenzenesulfonamide, commonly known as N-(3-acetylphenyl)-2,5-dichlorobenzene sulfonamide or ADDBS, is a sulfonamide derivative that has been extensively studied for its potential use in scientific research. ADDBS is a white crystalline solid that is soluble in organic solvents such as chloroform and acetone. It has been found to exhibit a range of biochemical and physiological effects, making it a promising compound for various research applications.
作用機序
The mechanism of action of ADDBS involves its binding to the ATP-binding site of CDKs, thereby inhibiting their activity. This leads to the arrest of the cell cycle and ultimately, cell death. ADDBS has also been found to exhibit inhibitory activity against other protein kinases, such as glycogen synthase kinase-3 (GSK-3) and mitogen-activated protein kinase (MAPK), further expanding its potential applications in scientific research.
Biochemical and Physiological Effects
ADDBS has been found to exhibit a range of biochemical and physiological effects. In addition to its inhibitory activity against CDKs, ADDBS has been found to exhibit anti-inflammatory activity through the inhibition of nuclear factor kappa B (NF-κB) signaling. It has also been found to exhibit neuroprotective effects through the inhibition of glycogen synthase kinase-3 (GSK-3), which is involved in the pathogenesis of neurodegenerative diseases such as Alzheimer’s disease.
実験室実験の利点と制限
ADDBS has several advantages as a research compound. It is a potent inhibitor of CDKs, making it a promising compound for the development of anticancer drugs. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, ADDBS has some limitations as well. It has been found to exhibit low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, its inhibitory activity against other protein kinases can make it difficult to isolate its effects on specific targets.
将来の方向性
There are several potential future directions for the use of ADDBS in scientific research. One area of interest is the development of ADDBS-based anticancer drugs. ADDBS has been found to exhibit potent inhibitory activity against CDKs, which are often overexpressed in cancer cells. Further research is needed to develop ADDBS derivatives with improved pharmacological properties for use in anticancer drug development.
Another area of interest is the use of ADDBS as a potential treatment for neurodegenerative diseases such as Alzheimer’s disease. ADDBS has been found to exhibit neuroprotective effects through the inhibition of GSK-3, which is involved in the pathogenesis of these diseases. Further research is needed to determine the potential of ADDBS as a therapeutic agent for these diseases.
In conclusion, N-(3-acetylphenyl)-2,5-dichlorobenzenesulfonamide is a promising compound for scientific research, with potential applications in the development of anticancer drugs and the treatment of neurodegenerative diseases. Its well-established synthesis method and range of biochemical and physiological effects make it a valuable tool for researchers in various fields. Further research is needed to fully explore its potential in these areas and to develop improved derivatives for use in scientific research.
合成法
ADDBS can be synthesized through a multi-step process involving the reaction of 3-acetylphenol with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure ADDBS. This synthesis method has been well-established and has been used in numerous studies to produce ADDBS for research purposes.
科学的研究の応用
ADDBS has been found to have a range of potential applications in scientific research. One of its primary uses is as a protein kinase inhibitor, particularly for the inhibition of cyclin-dependent kinases (CDKs). CDKs play a crucial role in cell cycle regulation and are often overexpressed in cancer cells, making them a promising target for anticancer drug development. ADDBS has been found to exhibit potent inhibitory activity against CDKs, making it a promising compound for the development of anticancer drugs.
特性
CAS番号 |
6110-72-1 |
|---|---|
分子式 |
C14H11Cl2NO3S |
分子量 |
344.2 g/mol |
IUPAC名 |
N-(3-acetylphenyl)-2,5-dichlorobenzenesulfonamide |
InChI |
InChI=1S/C14H11Cl2NO3S/c1-9(18)10-3-2-4-12(7-10)17-21(19,20)14-8-11(15)5-6-13(14)16/h2-8,17H,1H3 |
InChIキー |
ZITSUWFAISYYRS-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
正規SMILES |
CC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![[4-(Hydroxymethyl)oxetan-2-yl]methanol](/img/structure/B185928.png)


![(2E,4S)-4-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-pentenoic acid](/img/structure/B185937.png)
